![molecular formula C20H15FN2OS B5288345 (4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone](/img/structure/B5288345.png)
(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone is a complex organic compound that features a combination of fluorophenyl, phenyl, and thienyl groups attached to a dihydropyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids.
Applications De Recherche Scientifique
(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-chlorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone
- (4-bromophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone
- (4-methylphenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone
Uniqueness
(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(4-fluorophenyl)-(3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c21-16-10-8-15(9-11-16)20(24)23-18(14-5-2-1-3-6-14)13-17(22-23)19-7-4-12-25-19/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRRGHJDDBMJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
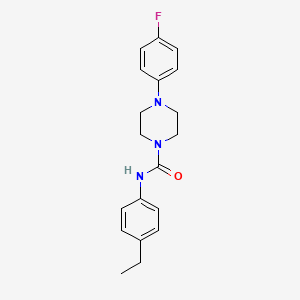
![N,N,1-trimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-sulfonamide](/img/structure/B5288279.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5288281.png)
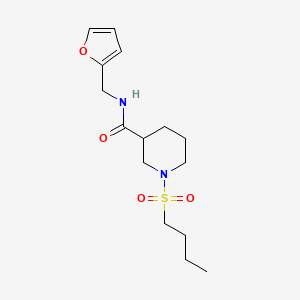
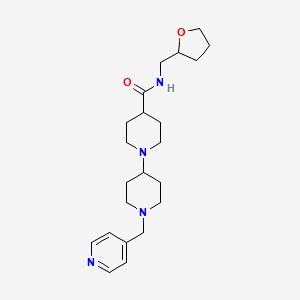
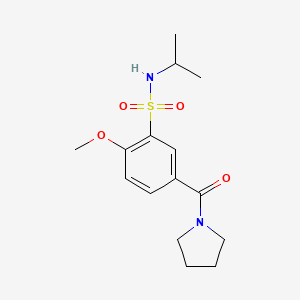
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5288325.png)
![2-(FURAN-2-YL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5288337.png)
![N-naphthalen-2-yl-2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5288343.png)
![methyl 2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5288353.png)
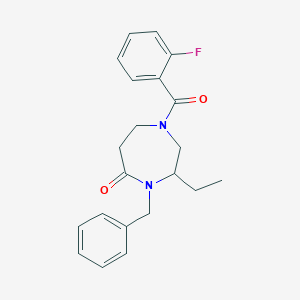
![6-[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5288364.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B5288369.png)

